alpha-D-Psicofuranose
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Overview
Description
Alpha-D-Psicofuranose: is a rare sugar belonging to the class of D-hexulosesalpha-D-psicose or simply psicose . This compound is a monosaccharide with the molecular formula C6H12O6 and is categorized as a furanose due to its five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-Psicofuranose can be synthesized through several methods. One common approach involves the epimerization of D-fructose using specific enzymes such as D-psicose 3-epimerase. This enzyme catalyzes the conversion of D-fructose to D-psicose under mild conditions . Another method involves the chemical synthesis from D-ribose . This process includes dihydroxylation, selective oxidation, and benzoylation steps to obtain the desired compound .
Industrial Production Methods: The industrial production of this compound has been made feasible through advancements in enzymatic processes. The large-scale production involves the use of D-tagatose 3-epimerase to convert D-fructose to D-psicose. This method is environmentally friendly and allows for the production of this compound in substantial quantities .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Psicofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in glycosidation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Glycosidation reactions often use trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst.
Major Products Formed:
Oxidation: Produces corresponding acids.
Reduction: Produces alcohols.
Substitution: Forms glycosides with various acceptors such as monosaccharides, aliphatic alcohols, and phenols.
Scientific Research Applications
Alpha-D-Psicofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in metabolic pathways and its potential as a low-calorie sweetener.
Medicine: Investigated for its potential anti-tumor, anti-oxidant, and anti-diabetic properties.
Industry: Utilized in the food industry as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
The mechanism of action of alpha-D-Psicofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, it acts as an inhibitor of alpha-glucosidase , an enzyme involved in carbohydrate digestion. This inhibition can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes . Additionally, its anti-oxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- D-Tagatose
- D-Allose
- D-Talose
- D-Altrose
Comparison: Alpha-D-Psicofuranose is unique among these compounds due to its specific epimerization at the C-3 position of D-fructose. This structural difference imparts distinct biological and chemical properties, such as its potential as a low-calorie sweetener and its inhibitory effects on alpha-glucosidase .
Properties
CAS No. |
41847-06-7 |
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Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-KAZBKCHUSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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